molecular formula C16H19N3O3S B2817312 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea CAS No. 1105237-81-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2817312
CAS No.: 1105237-81-7
M. Wt: 333.41
InChI Key: HIFYKUVFZDIWFQ-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea is an organic compound that features a benzodioxole ring, a thiophene ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea typically involves the following steps:

    Formation of the Benzodioxole Intermediate: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Thiophene Intermediate: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or other methods.

    Coupling Reaction: The benzodioxole and thiophene intermediates are coupled using a suitable linker, such as a urea group, under specific reaction conditions (e.g., using a coupling reagent like carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical compound.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea would depend on its specific application. For example, if it is used as a pharmaceutical compound, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)ethyl)urea: Lacks the thiophene ring.

    1-(Thiophen-3-yl)-3-(2-(dimethylamino)-2-(benzo[d][1,3]dioxol-5-yl)ethyl)urea: Different positioning of the thiophene and benzodioxole rings.

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of both benzodioxole and thiophene rings, which might confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article compiles various studies and findings related to its biological activity, including synthesis methods, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₄H₁₅N₃O₂S
  • Molecular Weight : 273.35 g/mol
  • CAS Number : Not specified in the results but related compounds have been identified.

Synthesis

The synthesis typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiophenes and dimethylamino groups. Various synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(dimethylamino) derivatives:

  • Cytotoxic Effects : In vitro assays have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). For instance, IC₅₀ values for some synthesized compounds were reported as low as 2.38 µM for HepG2 cells, indicating potent activity compared to standard drugs like doxorubicin which had IC₅₀ values around 7.46 µM .
  • Mechanisms of Action :
    • Apoptosis Induction : Studies indicated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, influencing proteins such as Bax and Bcl-2 .
    • Cell Cycle Arrest : Compounds were found to cause cell cycle arrest at specific phases, which contributes to their antiproliferative effects .
    • EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy .

Other Biological Activities

In addition to anticancer properties, there is emerging evidence suggesting that these compounds may possess other pharmacological activities:

  • Antimicrobial Activity : Some studies indicate potential efficacy against multidrug-resistant strains of bacteria, although specific data for this compound is limited.
  • Neuroprotective Effects : Preliminary data suggest possible neuroprotective properties, warranting further investigation into their use in neurodegenerative disorders.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of a series of benzo[d][1,3]dioxole derivatives on HepG2 and HCT116 cell lines. The results showed that several compounds exhibited stronger cytotoxicity than doxorubicin, indicating their potential as lead compounds in anticancer drug development.

CompoundIC₅₀ (µM) HepG2IC₅₀ (µM) HCT116Standard Drug IC₅₀ (µM)
Compound A2.381.547.46
Compound B4.528.298.29

Study 2: Mechanistic Insights

This study focused on the mechanisms by which these compounds induce apoptosis in cancer cells. Flow cytometry analysis revealed increased annexin V positivity in treated cells, confirming apoptosis induction.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(dimethylamino)-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-19(2)13(11-5-6-23-9-11)8-17-16(20)18-12-3-4-14-15(7-12)22-10-21-14/h3-7,9,13H,8,10H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFYKUVFZDIWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC2=C(C=C1)OCO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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